

# validation of FADS3 as the desaturase for Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sphingosine (d18:1(14Z))

Cat. No.: B15581258

Get Quote

# Unveiling FADS3: The Key Desaturase for Sphingosine d18:1(14Z)

A comprehensive guide validating Fatty Acid Desaturase 3 (FADS3) as the pivotal enzyme responsible for the  $\Delta 14Z$  desaturation of sphingoid bases, a critical step in the biosynthesis of sphingadienine (d18:2). This guide provides a comparative analysis with alternative desaturation pathways, supported by experimental data, detailed protocols, and visual workflows for researchers, scientists, and drug development professionals.

Fatty Acid Desaturase 3 (FADS3) has been definitively identified as the desaturase that introduces a cis double bond at the  $\Delta14$  position of sphingosine (d18:1), converting it to sphingadienine (d18:2(4E,14Z)).[1][2][3] This function remained elusive for years, despite FADS3's homology to other known fatty acid desaturases, FADS1 and FADS2.[2] Groundbreaking research, combining genome-wide association studies (GWAS), metabolic labeling in cell models, FADS3 overexpression and knockdown experiments, and analyses of FADS3-deficient mice, has solidified its role as a bona fide  $\Delta14Z$  sphingoid base desaturase.[1]

This guide compares the enzymatic properties of FADS3 with the well-characterized sphingolipid  $\Delta 4$ -desaturase (DEGS1), which introduces the canonical trans double bond at the  $\Delta 4$  position of dihydroceramide. Understanding the distinct roles and substrate specificities of these enzymes is crucial for dissecting the complexities of sphingolipid metabolism and its implications in health and disease.



## Comparative Performance of Sphingolipid Desaturases

Experimental evidence indicates a clear substrate preference for FADS3. While it can desaturate free long-chain bases (LCBs), its activity is significantly higher towards N-acylated LCBs, i.e., ceramides.[2][4] In contrast, DEGS1 acts on dihydroceramides to produce the bulk of cellular ceramides.



| Feature                           | FADS3 (Δ14-Desaturase)                                                                                                                            | DEGS1 (Δ4-Desaturase)                   |
|-----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Primary Substrate                 | Sphingosine (d18:1)-<br>containing Ceramides                                                                                                      | Dihydroceramides (e.g., d18:0-ceramide) |
| Product                           | Sphingadienine (d18:2)-<br>containing Ceramides                                                                                                   | Ceramides (e.g., d18:1-ceramide)        |
| Position of Desaturation          | Δ14                                                                                                                                               | Δ4                                      |
| Stereochemistry of Double<br>Bond | cis (Z)                                                                                                                                           | trans (E)                               |
| Substrate Preference              | N-Acylated Sphingoid Bases ><br>Free Sphingoid Bases                                                                                              | N-Acylated Sphingoid Bases              |
| Cofactors                         | Cytochrome b5, NADH or NADPH                                                                                                                      | Cytochrome b5,<br>NADH/NADPH            |
| Kinetic Parameters                |                                                                                                                                                   |                                         |
| Km                                | Not quantitatively determined                                                                                                                     | 2.41 μM (for C13-DHCer-d7)              |
| Vmax                              | Not quantitatively determined                                                                                                                     | 16.5 nmol/mg/min                        |
| Catalytic Efficiency (Vmax/Km)    | Not quantitatively determined                                                                                                                     | 6.85                                    |
| Other Substrates                  | Dihydrosphingosine-containing ceramides (approx. 50% activity compared to sphingosine-containing ceramides)[4], 1-deoxysphinganine (m18:0)[1] [2] |                                         |

## **Experimental Validation of FADS3 Activity**

The validation of FADS3 as a  $\Delta 14Z$  desaturase has been a multi-faceted process, employing a range of sophisticated experimental techniques.

## **Key Experimental Approaches:**



- Genome-Wide Association Studies (GWAS): Initial clues to FADS3's function came from GWAS, which revealed a significant association between variants in the FADS3 gene and the plasma ratio of d18:2/d18:1 sphingoid bases.[1][2]
- Metabolic Labeling with Stable Isotopes: Culturing cells (e.g., HEK293, HeLa) with isotopelabeled precursors like (d7)d18:0 allows for the tracing of their metabolic fate. In cells overexpressing FADS3, a significant increase in the formation of (d7)d18:2 was observed, a conversion not seen in cells overexpressing FADS1 or FADS2.[2]
- Overexpression and Knockdown Studies: Stably overexpressing FADS3 in cell lines with low endogenous activity leads to a marked increase in sphingadienine (d18:2) levels.
   Conversely, siRNA-mediated knockdown of FADS3 in cells with higher endogenous expression significantly decreases the conversion of sphingosine to sphingadienine.[2]
- In Vitro Enzyme Assays: Cell-free extracts from FADS3-overexpressing cells have been used
  to demonstrate the direct conversion of both free and N-acylated sphingosine to their dienic
  forms.[2][4] These assays confirm that FADS3 is the catalytic enzyme.
- Analysis of FADS3-Deficient Mice: Plasma lipid profiling of mice lacking the Fads3 gene confirms its essential role in the in vivo production of Δ14Z-containing sphingoid bases.

## Signaling Pathways and Experimental Workflows

Click to download full resolution via product page

Click to download full resolution via product page

# Detailed Experimental Protocols In Vitro FADS3 Desaturase Activity Assay

This protocol is adapted from methodologies used for sphingolipid desaturases.



Objective: To measure the conversion of a ceramide substrate to its  $\Delta 14$ -desaturated product by FADS3 in a cell-free system.

#### Materials:

- HEK293T cells overexpressing FADS3 (or control mock-transfected cells)
- Substrate: N-acyl-sphingosine (e.g., C6:0-Ceramide (d18:1/6:0))
- Reaction Buffer: 0.2 M Tris-HCl, pH 7.4
- Cofactor Solution: 1 mM NADH or NADPH
- Electron Donor: Cytochrome b5 (recombinant)
- Detergent: Triton X-100 (0.2% w/v)
- Stop Solution: Chloroform/Methanol (2:1, v/v)
- LC-MS/MS system

#### Procedure:

- Enzyme Source Preparation:
  - Harvest FADS3-overexpressing HEK293T cells and control cells.
  - Resuspend the cell pellet in ice-cold Tris-HCl buffer (0.1 M, pH 7.5) containing 0.5% Triton X-100.
  - Homogenize the cell suspension by sonication or repeated passage through a fine-gauge needle.
  - Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
- Enzyme Reaction:
  - In a microcentrifuge tube, prepare the reaction mixture (final volume 20-50 μL):



- Cell homogenate (as enzyme source, e.g., 50-100 μg protein)
- Reaction Buffer
- Cofactor Solution (NADH or NADPH)
- Cytochrome b5
- Substrate (e.g., C6:0-Ceramide, added from a concentrated stock in ethanol)
- Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
- Reaction Termination and Lipid Extraction:
  - Stop the reaction by adding 2 volumes of Stop Solution (Chloroform/Methanol, 2:1).
  - Vortex thoroughly and centrifuge to separate the phases.
  - Collect the lower organic phase containing the lipids.
- Analysis:
  - Dry the extracted lipids under a stream of nitrogen.
  - Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis.
  - $\circ$  Analyze the sample by LC-MS/MS to quantify the substrate and the newly formed  $\Delta 14$ -desaturated product.

## In Vitro DEGS1 Desaturase Activity Assay

Objective: To measure the conversion of dihydroceramide to ceramide by DEGS1.

#### Materials:

- Cell homogenate from cells expressing DEGS1
- Substrate: Dihydroceramide (e.g., C13-DHCer-d7)
- Reaction Buffer: 0.2 M Tris-HCl, pH 7.0



- Detergent: Triton X-100 (0.2% w/v)
- Stop Solution: Chloroform/Methanol (2:1, v/v) with internal standards
- LC-MS/MS system

#### Procedure:

- Enzyme Source Preparation:
  - Prepare cell homogenates as described for the FADS3 assay.
- Enzyme Reaction:
  - The standard reaction mixture contains in a final volume of 20 μL:
    - 0.2 M Tris/HCl buffer, pH 7.0
    - 0.2% Triton X-100
    - Substrate (e.g., 6 μM C13-DHCer-d7)
    - Cell homogenate (e.g., 40-80 μg protein)
  - Incubate at 37°C for 10-30 minutes to ensure initial reaction rates.
- Reaction Termination and Lipid Extraction:
  - Stop the reaction and extract lipids as described for the FADS3 assay.
- Analysis:
  - Dry, reconstitute, and analyze the samples by LC-MS/MS to quantify the remaining substrate and the ceramide product.

## **Sphingolipid Analysis by LC-MS/MS**

Objective: To separate and quantify sphingoid bases and ceramides from biological extracts.



#### Instrumentation:

UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

### Chromatography (Reversed-Phase):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
- Gradient: A linear gradient from a higher aqueous percentage to a high organic percentage to elute lipids based on hydrophobicity.
- Flow Rate: 0.2-0.4 mL/min.

### Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI), positive ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
- MRM Transitions:
  - Sphingosine (d18:1): Precursor ion [M+H]+ m/z 300.3 → Product ion m/z 282.3 (loss of H2O).
  - Sphingadienine (d18:2): Precursor ion [M+H]+ m/z 298.3 → Product ion m/z 280.3 (loss of H2O).
  - Ceramides: Precursor ion [M+H]+ → Product ion corresponding to the sphingoid base backbone (e.g., m/z 264.2 for d18:1-containing ceramides).

## Conclusion

The validation of FADS3 as the  $\Delta 14Z$  sphingoid base desaturase marks a significant advancement in our understanding of sphingolipid metabolism. This guide provides a



comparative framework, experimental evidence, and detailed protocols to facilitate further research into the roles of FADS3 and its product, sphingadienine, in cellular physiology and pathology. The distinct substrate specificities and enzymatic properties of FADS3 and DEGS1 highlight the intricate regulation of sphingolipid diversity, opening new avenues for therapeutic intervention in diseases where these pathways are dysregulated.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. FADS3 is a Δ14Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FADS3 is a Δ14Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sapient.bio [sapient.bio]
- 4. Metabolism of sphingadiene and characterization of the sphingadiene-producing enzyme FADS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [validation of FADS3 as the desaturase for Sphingosine (d18:1(14Z))]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581258#validation-of-fads3-as-the-desaturase-for-sphingosine-d18-1-14z]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com